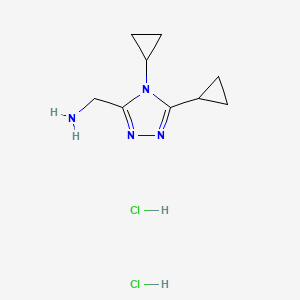
Methyl 4-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate
Overview
Description
Methyl 4-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C12H10F3NO2 and its molecular weight is 257.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic and Crystallographic Studies
- The compound and its derivatives have been synthesized through various methods, demonstrating their versatility in chemical synthesis. For instance, Kovalenko et al. (2020) detailed the methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, exploring regioselectivity for designing combinatorial libraries. This study also confirmed the synthesized compounds' structures using different analytical methods and suggested their potential as potent inhibitors of Hepatitis B Virus replication based on molecular docking simulations and in vitro biological studies (Kovalenko et al., 2020).
Anticancer Activity
- Research has also explored the anticancer potential of derivatives. For example, Gaber et al. (2021) synthesized new derivatives and tested their anticancer effect against the breast cancer MCF-7 cell line, showing significant anticancer activity, which could lead to potential therapeutic applications (Gaber et al., 2021).
Fluorescence Properties for Imaging and Sensing
- The fluorescence properties of derivatives have been investigated, revealing their potential as light-emitting compounds. Matsumoto et al. (2012) studied N-methyl-1,2-dihydroquinoline-3-carboxylate derivatives, showing their fluorescence in various solvents with good quantum yields, indicating their use in organic solvents, neat form, and water, which may have applications in imaging and sensing technologies (Matsumoto et al., 2012).
Antihypoxic Activity
- The antihypoxic effects of certain derivatives have been studied, with some showing high effects and potential for further pharmacological testing as antioxidants, highlighting their potential in therapeutic applications for conditions associated with hypoxia (Ukrainets et al., 2014).
Mechanism of Action
Mode of Action
Compounds containing the trifluoromethyl group are known to exhibit various pharmacological activities . The trifluoromethyl group’s electronegativity, size, electrostatic interactions, and lipophilicity significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 4-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate . For instance, the presence of other compounds, pH, temperature, and light exposure could potentially affect the compound’s stability and efficacy.
Properties
IUPAC Name |
methyl 4-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO2/c1-18-11(17)8-6-16-9-5-3-2-4-7(9)10(8)12(13,14)15/h2-6,10,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGFTGXVEFPLJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=CC=CC=C2C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



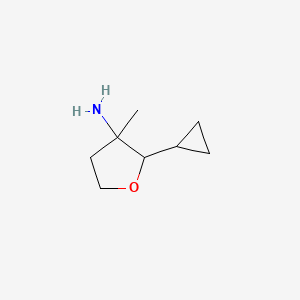
![3-(5-chloropyridine-2-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1379147.png)
![[4-(Benzenesulfonyl)-1,4-diazabicyclo[3.2.1]octan-2-yl]methanamine](/img/structure/B1379148.png)
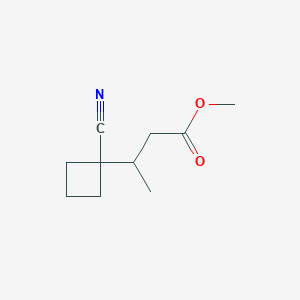
![benzyl 3-[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate](/img/structure/B1379153.png)
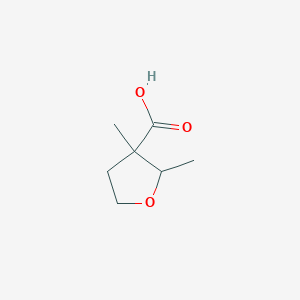
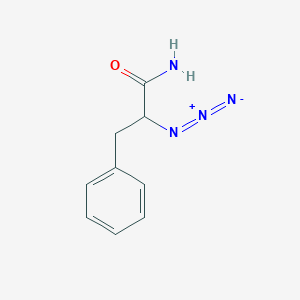
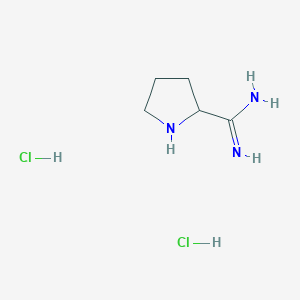
![1-[(4-aminonaphthalen-1-yl)sulfanyl]-N,N-dimethylformamide](/img/structure/B1379159.png)



